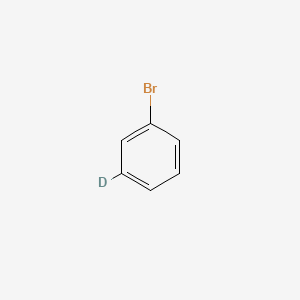
Bromobenzene (3 D)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bromobenzene is an aryl bromide and the simplest of the bromobenzenes, consisting of a benzene ring substituted with one bromine atom . Its chemical formula is C6H5Br . It is a colorless liquid although older samples can appear yellow . It is a reagent in organic synthesis .
Synthesis Analysis
Bromobenzene is prepared by the action of bromine on benzene in the presence of Lewis acid catalysts such as aluminium chloride or ferric bromide . It is used to introduce a phenyl group into other compounds . One method involves its conversion to the Grignard reagent, phenylmagnesium bromide . Other methods involve palladium-catalyzed coupling reactions, such as the Suzuki reaction .Molecular Structure Analysis
The molecular formula of Bromobenzene is C6H5Br . The molecular weight is 157.008 . The structure of Bromobenzene consists of a benzene ring substituted with one bromine atom .Chemical Reactions Analysis
Bromobenzene is used in electrophilic aromatic substitution reactions . In these reactions, the electrophile (bromine) forms a sigma bond to the benzene ring, yielding an intermediate . Then, a proton is removed from the intermediate to form a substituted benzene ring .Physical And Chemical Properties Analysis
Bromobenzene is a colorless liquid with a pleasant aromatic odor . It has a density of 1.495 g cm −3, a melting point of −30.8 °C, and a boiling point of 156 °C . It is soluble in diethyl ether, alcohol, CCl4, and is miscible in chloroform, benzene, and petroleum ether .Applications De Recherche Scientifique
Bromobenzene as a Tool in Understanding Chemical-Induced Toxicities
Bromobenzene has been a valuable tool for over a century in unraveling the complexities involved in chemical-induced toxicities. It has helped illustrate the importance of metabolic activation via cytochrome P-450, the role of glutathione in detoxifying reactive metabolites, and the significance of covalent binding, enzyme inactivation, and lipid peroxidation in toxicology studies (Lau & Monks, 1988).
Understanding Hepatoprotective and Nephroprotective Mechanisms
Bromobenzene has been used to investigate the protective roles of various substances against liver and kidney damage. For instance, the protective role of withaferin A against bromobenzene-induced liver and kidney damage in mice was studied, highlighting the involvement of mitochondrial dysfunction and inflammation (Vedi & Sabina, 2016). Additionally, the protective effects of beta carotene against nephrotoxicity induced by bromobenzene were assessed, demonstrating its nephroprotective effect through antioxidant, anti-inflammatory, and anti-apoptotic activity (Akkara & Sabina, 2020).
Biotransformation and Hepatotoxicity Studies
Research has focused on the biotransformation of bromobenzene to reactive metabolites by isolated hepatocytes, emphasizing its role in liver damage. This is critical for understanding the hepatic response to environmental toxins and pharmaceuticals (Thor, Svensson, Hartzell, & Orrenius, 1981).
Exploring Mechanisms of Liver Necrosis
Bromobenzene's role in inducing liver necrosis has been studied, with findings suggesting that its hepatotoxic effects are mediated by chemically active metabolites formed in hepatocytes. This has contributed significantly to the understanding of chemical-induced liver damage (Brodie et al., 1971).
Investigating Mitochondrial Dysfunction
Studies have also focused on early mitochondrial dysfunction in bromobenzene-treated mice, providing insights into the mechanisms of liver injury. This is essential for understanding how environmental toxins impact cellular organelles (Maellaro et al., 1990).
Physicochemical Studies
The microwave spectrum, structure, and bonding characteristics of bromobenzene have been investigated, contributing to the understanding of its physical and chemical properties (Rosenthal & Dailey, 1965).
Toxicogenomics Approach
Toxicogenomics, integrating transcriptomics and proteomics, has been used to study bromobenzene hepatotoxicity. This approach provides a comprehensive view of molecular changes and their relation to pathophysiological changes, enhancing the understanding of toxicity mechanisms (Heijne et al., 2003).
Mécanisme D'action
Safety and Hazards
Bromobenzene is flammable and causes skin and eye irritation . It is toxic to aquatic life with long-lasting effects . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid ingestion and inhalation, and keep away from open flames, hot surfaces, and sources of ignition .
Orientations Futures
Bromobenzene is extensively studied for its metabolism, toxicological effects, and application as a flame retardant . It is also used as a standard liquid for density and viscosity at high pressures . Future research may focus on further understanding its toxicological effects and finding more applications in various fields.
Propriétés
IUPAC Name |
1-bromo-3-deuteriobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br/c7-6-4-2-1-3-5-6/h1-5H/i2D |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QARVLSVVCXYDNA-VMNATFBRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC=CC(=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bromobenzene (3 D) | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

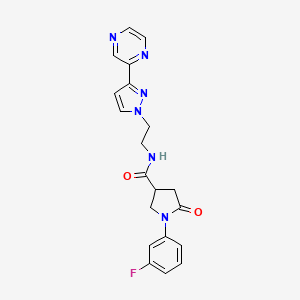
![2-Cyclopropyl-5-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-4-methyl-6-(methylsulfanyl)pyrimidine](/img/structure/B2909530.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2909531.png)
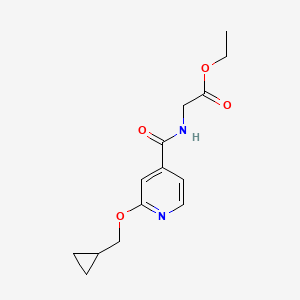
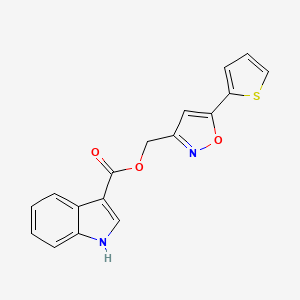
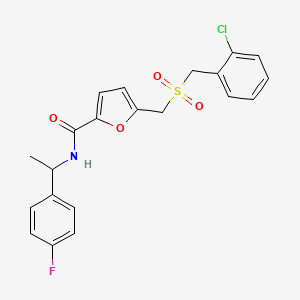

![2-(3-methoxybenzyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione](/img/structure/B2909536.png)
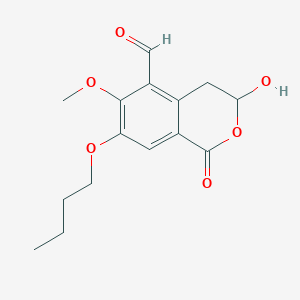
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2909540.png)
![2-[(2,6-Dichloro-5-fluoropyridin-3-yl)formamido]-2-phenylacetamide](/img/structure/B2909541.png)
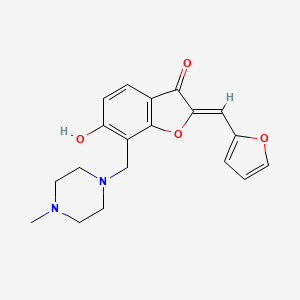
![N-(3-chloro-4-fluorophenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2909547.png)
![1-(4-chlorophenyl)-4-{1-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2909550.png)